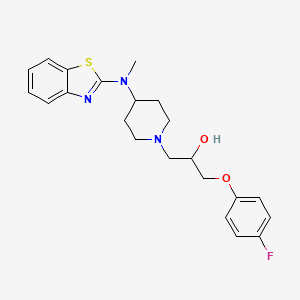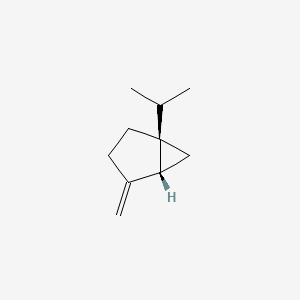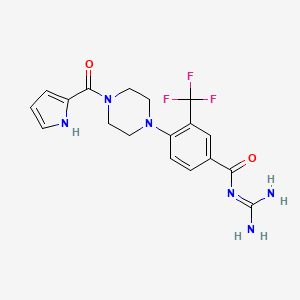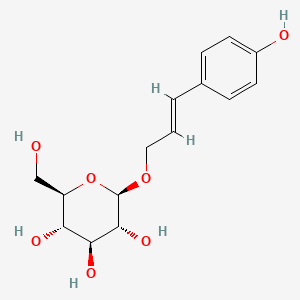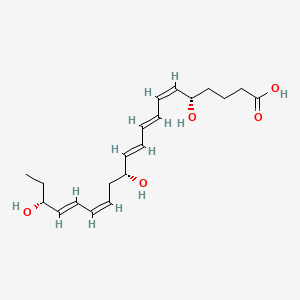
Resolvin E1
描述
E1 脂素是一种专门的促分解脂质介质,来源于 ω-3 廿碳五烯酸。它在炎症消退中起着至关重要的作用,具有强大的抗炎和促分解作用。 E1 脂素在炎症消退阶段产生,并参与各种生理过程,包括白细胞活性和血小板聚集的调节 .
科学研究应用
作用机制
E1 脂素通过几个分子靶点和途径发挥其作用:
白细胞调节: E1 脂素通过降低粘附分子的表达和抑制白细胞募集到炎症组织来调节白细胞活性.
血小板聚集: 它通过阻断参与血小板活化的特定受体选择性地抑制血小板聚集.
信号通路: E1 脂素激活 CREB、mTOR 和 Src-FAK 等信号通路,促进组织修复期间的细胞增殖和迁移.
巨噬细胞极化: 它促进巨噬细胞向抗炎表型极化,增强炎症消退.
生化分析
Biochemical Properties
Resolvin E1 is involved in various biochemical reactions that contribute to its anti-inflammatory and pro-resolving actions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts this compound to its oxo product, representing a mode of inactivation . Additionally, this compound interacts with the receptor ChemR23, which mediates its anti-inflammatory effects by modulating immune cell recruitment and promoting the resolution of inflammation . This compound also influences the activity of small GTPases such as Rac1, which plays a role in regulating cell-matrix adhesion and cellular migration .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to promote the resolution of inflammation by stopping leukocyte recruitment and enhancing phagocytosis . In intestinal epithelial cells, this compound promotes wound repair by increasing cellular proliferation and migration through the activation of signaling pathways such as CREB, mTOR, and Src-FAK . Additionally, this compound influences gene expression by modulating the production of pro-inflammatory cytokines and enhancing the expression of anti-inflammatory mediators . It also affects cellular metabolism by regulating the production of reactive oxygen species and promoting cell-matrix adhesion .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and pathways. This compound binds to the receptor ChemR23, leading to the activation of downstream signaling pathways that promote the resolution of inflammation . It also interacts with the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts this compound to its inactive oxo form . Additionally, this compound modulates the activity of small GTPases such as Rac1, which regulates cell-matrix adhesion and cellular migration . These interactions collectively contribute to the anti-inflammatory and tissue-protective effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is locally produced in response to tissue injury and inflammation, and its levels increase during the resolution phase of inflammation . The stability and degradation of this compound are influenced by its interactions with enzymes such as 15-hydroxyprostaglandin dehydrogenase, which converts it to its inactive oxo form . Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, where it promotes tissue repair and reduces inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies using a pulp injury model in rats, this compound was found to reduce necrosis and promote tissue repair at specific dosages . Higher dosages of this compound have been associated with enhanced anti-inflammatory effects and improved tissue regeneration . Excessive dosages may lead to adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process begins with the 18R hydroperoxidation of eicosapentaenoic acid, catalyzed by aspirin-acetylated cyclooxygenase-2 . This is followed by further enzymatic modifications that result in the formation of this compound. The metabolic pathways involving this compound also include its conversion to inactive oxo products by the enzyme 15-hydroxyprostaglandin dehydrogenase . These pathways play a crucial role in regulating the levels and activity of this compound in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is generated at the local site of inflammation and acts locally to exert its effects . This compound interacts with cell surface receptors such as ChemR23, which mediate its transport and distribution within tissues . Additionally, this compound can be encapsulated in synthetic targeted polymeric nanoparticles for localized delivery to specific tissues, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to activate small GTPases such as Rac1, which are involved in regulating cell-matrix adhesion and cellular migration . The localization of this compound to specific cellular compartments is influenced by its interactions with receptors and enzymes. For example, its interaction with ChemR23 and 15-hydroxyprostaglandin dehydrogenase plays a role in directing its activity to specific cellular sites .
准备方法
合成路线和反应条件: E1 脂素是通过一系列酶促反应从廿碳五烯酸合成的。第一步是通过脂氧合酶的作用将廿碳五烯酸转化为 18-羟基-廿碳五烯酸。 然后,这种中间体通过一系列氧化和还原反应进一步转化为 E1 脂素 .
工业生产方法: E1 脂素的工业生产包括从海洋来源中提取廿碳五烯酸,然后将其酶促转化为 E1 脂素。 该过程需要对反应条件进行精确控制,包括温度、pH 和酶浓度,以确保最终产品的高收率和纯度 .
化学反应分析
反应类型: E1 脂素会发生各种化学反应,包括氧化、还原和取代。这些反应对其生物活性和稳定性至关重要。
常见试剂和条件:
氧化: 脂氧合酶通常用于将廿碳五烯酸氧化为 18-羟基-廿碳五烯酸。
还原: 随后的还原反应涉及使用特定的还原酶将中间体转化为 E1 脂素。
主要形成的产物: 从这些反应中形成的主要产物是 E1 脂素本身,它表现出强大的抗炎和促分解特性 .
相似化合物的比较
E1 脂素是专门促分解介质家族的一部分,包括 D1 脂素、保护素 D1 和马雷素 1。 这些化合物具有相似的抗炎和促分解特性,但在分子结构和特定生物活性方面有所不同 .
D1 脂素: 源自二十二碳六烯酸,D1 脂素具有类似的抗炎作用,但靶向不同的受体和通路。
保护素 D1: 也源自二十二碳六烯酸,保护素 D1 参与神经保护和神经组织炎症消退。
马雷素 1: 源自二十二碳六烯酸,马雷素 1 促进各种组织的组织再生和炎症消退.
E1 脂素在其对白细胞和血小板的特定作用方面是独特的,使其成为靶向抗炎疗法中的一种有价值的化合物。
属性
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPOCGPBAIARAV-OTBJXLELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348065 | |
| Record name | Resolvin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552830-51-0 | |
| Record name | Resolvin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resolvin E1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Resolvin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201348065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESOLVIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


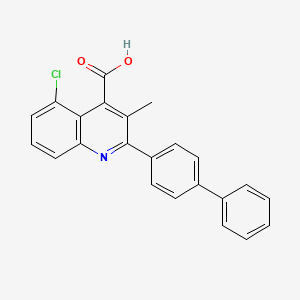
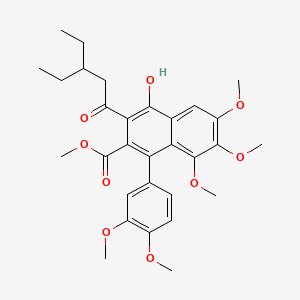
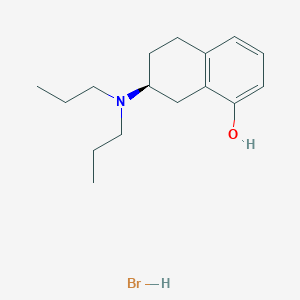
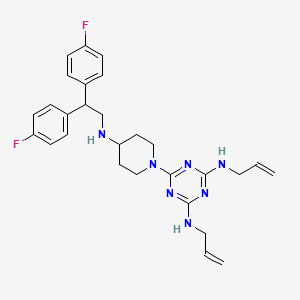
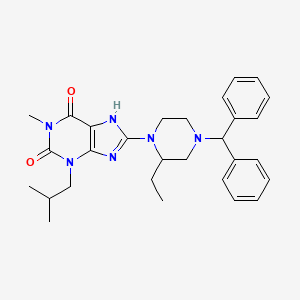
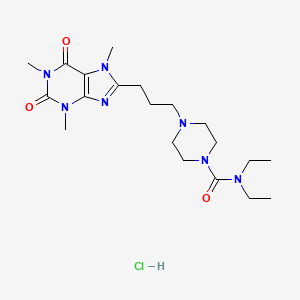
![2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-](/img/structure/B1680467.png)
![Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)](/img/structure/B1680468.png)

